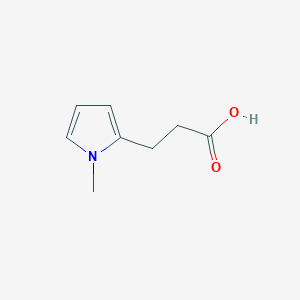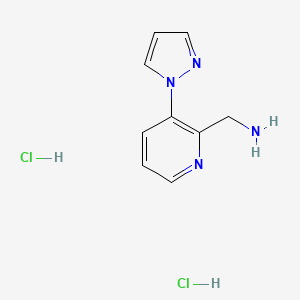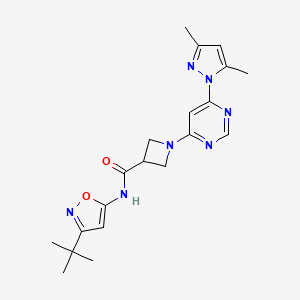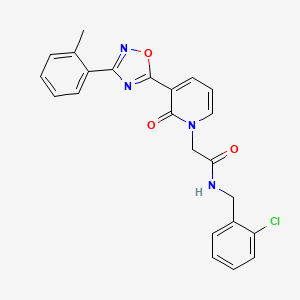
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” is a chemical compound with a molecular weight of 200.24 . It is also known as 4-(4-oxopiperidin-1-yl)benzonitrile . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety attached to the piperidone nitrogen atom .Molecular Structure Analysis
The molecular structure of “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” can be represented by the InChI code1S/C12H12N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4H,5-8H2 . Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” are not available, similar compounds have been involved in various chemical reactions. For instance, 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety have been synthesized by crotonic condensation of aromatic aldehydes with diethyl[(4-oxopiperidin-1-yl)(aryl)methyl]phosphonates .Physical And Chemical Properties Analysis
The compound “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” is a powder in its physical form . It has a melting point of 98-100°C .Scientific Research Applications
Oxidation and Acid-Base Properties : A study by Moyer and Meyer (1981) explored the properties of related complexes, focusing on their acid-base characteristics and redox potentials. These properties are crucial in understanding the behavior of such compounds in various chemical environments, which can be applied in fields like catalysis and materials science (Moyer & Meyer, 1981).
Biological Activity and Potential Therapeutic Applications : Ding and Zhong (2022) synthesized a fresh heterocycle compound, closely related to the specified compound, for the treatment and nursing application against children's bronchial pneumonia. The study delved into its biological activity and interaction with specific receptors, indicating its potential in pharmaceutical applications (Ding & Zhong, 2022).
Anticancer Potential : Research by Temple et al. (1983) involved the synthesis of compounds similar to 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one and their evaluation on cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Chemoselectivity in Chemical Synthesis : Hoshikawa and Inoue (2013) demonstrated the chemoselective 4-pyridination of C(sp3)–H bonds under photo-irradiating conditions. The methodology used is significant in the synthesis of biologically active molecules, indicating the role of similar compounds in organic synthesis and drug design (Hoshikawa & Inoue, 2013).
Mechanistic Insights in Catalysis : Liu et al. (2014) utilized a compound closely related to the specified one as a recyclable catalyst for acylation reactions. The detailed investigation of the reaction mechanism can provide insights into more efficient and sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Antimalarial Activity : Rodrigues et al. (2009) researched the synthesis and structure-activity relationships of compounds similar to 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one, showing potential as antimalarials. This signifies its possible contribution to combating malaria (Rodrigues, Guedes, dos Santos, Carrasco, Gut, Rosenthal, Moreira, & Lopes, 2009).
Herbicide Research : Park et al. (2016) studied a pyridine herbicide with structural similarities, providing valuable information for the development of new herbicides (Park, Choi, Kwon, & Kim, 2016).
Safety and Hazards
The compound “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8;/h1,4,7H,2-3,5-6H2,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLISERZSFFZNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=O)NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide](/img/structure/B2609591.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)



![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)